

The Chemical Architecture of Dactylol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dactylol*

Cat. No.: *B1237840*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylol is a sesquiterpenoid natural product first isolated from the sea hare *Aplysia dactylomela* and later found in the red algae *Laurencia poitei*.^[1] It possesses an unusual rearranged trans-bicyclo[6.3.0]undecane isoprenoid skeleton which has attracted interest from the scientific community. This document provides a comprehensive overview of the chemical structure of **Dactylol**, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its total synthesis and a general procedure for its isolation from natural sources.

Chemical Structure and Identifiers

Dactylol is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[2]annulen-3a-ol
Chemical Formula	C ₁₅ H ₂₆ O
Molecular Weight	222.37 g/mol
CAS Number	58542-75-9
SMILES	<chem>C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/C)(C)C)O</chem>
InChI	InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5-/t12-,13+,15+/m1/s1
InChIKey	FRGHPWUZLHMCQW-BBOSXGCTSA-N

Physicochemical Properties

The physical and chemical properties of **Dactylol** are summarized below. It is important to note that experimentally determined values for properties like melting and boiling points are not readily available in the literature, likely due to its nature as a non-crystalline oil at room temperature. The data presented here are primarily computed values.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	EvitaChem
Solubility	Soluble in organic solvents	EvitaChem
XLogP3	3.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	222.198365449	PubChem
Monoisotopic Mass	222.198365449	PubChem
Topological Polar Surface Area	20.2 Å ²	PubChem
Heavy Atom Count	16	PubChem

Spectroscopic Data

The structural elucidation of **Dactylol** has been accomplished through various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of **Dactylol**.

Table 3.1: ¹H NMR Spectroscopic Data for **Dactylol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.25	d	1H	H-5
2.30	m	1H	H-1
1.65	s	3H	CH ₃ -13
1.25	s	3H	CH ₃ -15
1.00	s	3H	CH ₃ -14
0.95	d	3H	CH ₃ -12

Note: This is a representative subset of the full NMR data. The complete spectrum shows complex multiplets for the methylene and methine protons of the bicyclic system.

Table 3.2: ¹³C NMR Spectroscopic Data for **Dactylol**

Chemical Shift (ppm)	Carbon Type	Assignment
141.2	C	C-8
125.5	CH	C-5
80.1	C	C-4
54.5	CH	C-1
49.8	CH	C-7
42.3	CH ₂	C-9
40.1	C	C-11
38.7	CH ₂	C-2
35.4	CH ₂	C-6
31.2	CH ₂	C-10
28.9	CH ₃	C-15
27.8	CH ₃	C-14
21.4	CH ₃	C-13
16.7	CH ₃	C-12

Infrared (IR) Spectroscopy

The IR spectrum of **Dactylol** shows characteristic absorption bands corresponding to its functional groups.

Table 3.3: IR Spectroscopic Data for **Dactylol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch (alcohol)
2955, 2870	Strong	C-H stretch (alkane)
1665	Medium	C=C stretch (alkene)
1460, 1380	Medium	C-H bend (alkane)
1120	Strong	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of **Dactylol**.

Table 3.4: Mass Spectrometry Data for **Dactylol**

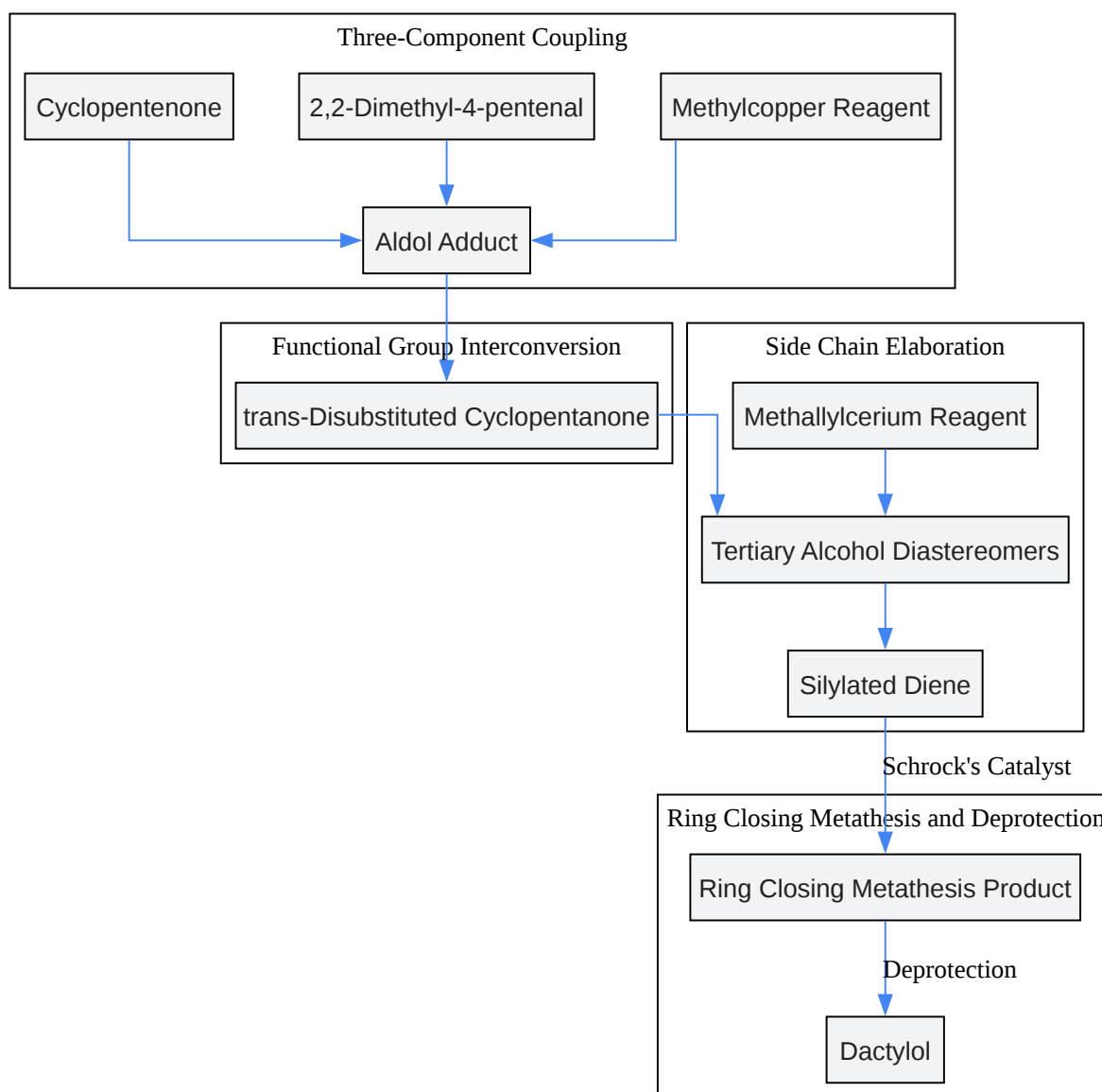
m/z	Relative Intensity	Assignment
222	Moderate	[M] ⁺ (Molecular Ion)
207	High	[M - CH ₃] ⁺
204	Moderate	[M - H ₂ O] ⁺
189	High	[M - H ₂ O - CH ₃] ⁺
161	High	[M - C ₄ H ₉] ⁺
107	High	C ₈ H ₁₁ ⁺

Experimental Protocols

Total Synthesis of Dactylol

A concise total synthesis of (±)-**Dactylol** has been reported by Fürstner and Langemann, employing a ring-closing metathesis as the key step. The following protocol is adapted from their publication.

Experimental Workflow for the Total Synthesis of **Dactylol**



[Click to download full resolution via product page](#)

Caption: Synthetic route to **Dactylol**.

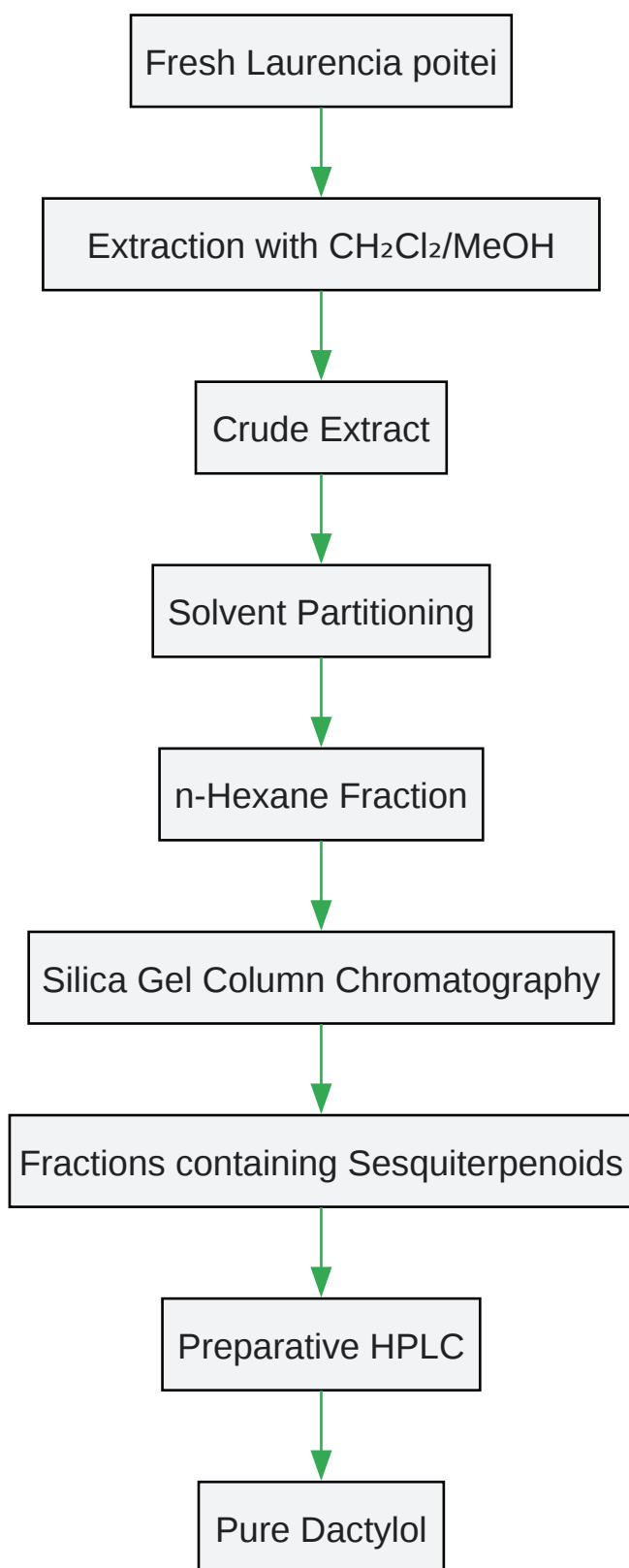
Step-by-Step Protocol:

- **Three-Component Coupling:** To a suspension of CuI in Et₂O is added P(n-Bu)₃ at room temperature. The mixture is cooled, and a solution of MeLi in Et₂O is added. After stirring, cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched with aqueous NH₄Cl to yield the aldol adduct.
- **Functional Group Interconversion:** The aldol adduct is dissolved in CH₂Cl₂ and treated with methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting enone is subjected to hydrogenation using H₂ and Pd/C in ethanol to afford the trans-disubstituted cyclopentanone.
- **Side Chain Elaboration:** A solution of methallylmagnesium chloride is added to a suspension of anhydrous CeCl₃ in THF at -78 °C. The previously prepared cyclopentanone is then added to this organocerium reagent. After stirring, the reaction is quenched with aqueous NH₄Cl to give a mixture of diastereomeric tertiary alcohols.
- **Silylation:** The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield the corresponding silylated dienes, which are separated by flash chromatography.
- **Ring-Closing Metathesis:** The desired silylated diene is dissolved in toluene and treated with Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the solvent is removed.
- **Deprotection:** The crude product from the previous step is dissolved in THF and treated with tetrabutylammonium fluoride (TBAF). After stirring, the reaction is quenched with water, and the product is extracted and purified by flash chromatography to yield **Dactylol**.

Isolation from Natural Sources

The following is a general procedure for the isolation of sesquiterpenoids from algae of the genus *Laurencia*, a known source of **Dactylol**.

Isolation Workflow



[Click to download full resolution via product page](#)

Caption: Isolation of **Dactylo** from Laurencia poitei.

Step-by-Step Protocol:

- **Extraction:** Freshly collected *Laurencia poitei* is homogenized and extracted with a mixture of dichloromethane and methanol (2:1). The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.
- **Silica Gel Column Chromatography:** The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing compounds with similar TLC profiles to that expected for **Dactyolol** are combined and further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of acetonitrile and water, to yield pure **Dactyolol**.

Biological Activity

Preliminary studies have suggested that **Dactyolol** exhibits potential anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Conclusion

Dactyolol remains a molecule of significant interest due to its unique chemical structure and potential biological activities. The synthetic route outlined herein provides a reliable method for obtaining this compound for further investigation. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the chemistry and therapeutic applications of **Dactyolol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Dactylol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237840#what-is-the-chemical-structure-of-dactylol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com